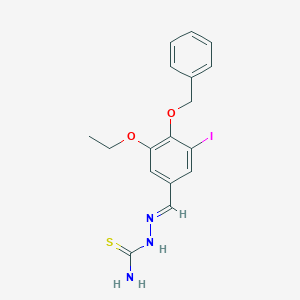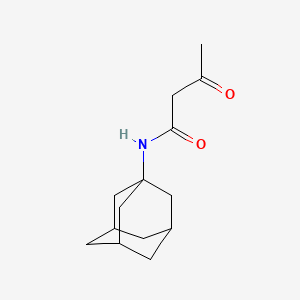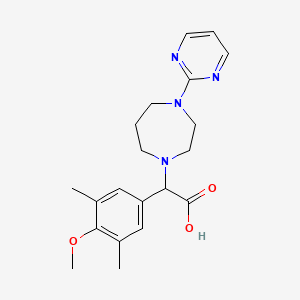
(4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid
Descripción general
Descripción
(4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a novel compound with a unique structure that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of (4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the activity of various enzymes involved in these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
(4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer, inflammation, and neurodegenerative diseases. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid in lab experiments include its potent anti-cancer and anti-inflammatory activities, as well as its potential in the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its challenging synthesis method and limited availability.
Direcciones Futuras
There are several future directions related to (4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid. These include further studies to elucidate its mechanism of action, optimization of its synthesis method to improve its availability, and development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to evaluate its potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, (4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid is a novel compound with a unique structure that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. Its potent anti-cancer and anti-inflammatory activities, as well as its potential in the treatment of neurodegenerative diseases, make it a promising therapeutic agent. However, further studies are needed to elucidate its mechanism of action, optimize its synthesis method, and develop novel derivatives with improved potency and selectivity.
Aplicaciones Científicas De Investigación
(4-methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. The compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-12-16(13-15(2)18(14)27-3)17(19(25)26)23-8-5-9-24(11-10-23)20-21-6-4-7-22-20/h4,6-7,12-13,17H,5,8-11H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXFCUPHUZXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C(=O)O)N2CCCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one](/img/structure/B3911934.png)
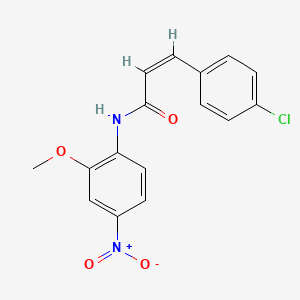
![3-[(2-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3911942.png)
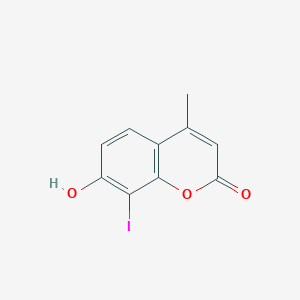
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)
![N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3911963.png)
![4-[4-(2-methoxyethoxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3911971.png)
![N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)
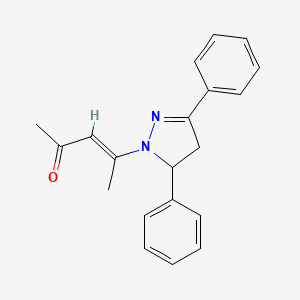
![3-methyl-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911992.png)
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B3911997.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]methionine](/img/structure/B3912003.png)
